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Compound of Interest

Compound Name: Pivaloin

Cat. No.: B1296005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Pivaloyl chloride and isobutyryl chloride are both valuable acylating agents in organic

synthesis, frequently employed to introduce sterically hindered acyl groups. While structurally

similar, the subtle difference between a tert-butyl group (pivaloyl) and an isopropyl group

(isobutyryl) leads to significant distinctions in their reactivity, selectivity, and applications. This

guide provides an objective comparison, supported by experimental data, to assist in the

strategic selection of the appropriate reagent for specific synthetic transformations.

Structural and Physical Properties
The primary distinction lies in the alkyl substituent attached to the carbonyl group. Pivaloyl

chloride possesses a highly branched tert-butyl group, whereas isobutyryl chloride has a less

branched isopropyl group. This structural difference is the root of their varied chemical

behavior.
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Property Pivaloyl Chloride Isobutyryl Chloride

Synonym
Trimethylacetyl chloride, 2,2-

Dimethylpropanoyl chloride
2-Methylpropanoyl chloride

CAS Number 3282-30-2[1] 79-30-1[2]

Molecular Formula C₅H₉ClO C₄H₇ClO[3]

Molecular Weight 120.58 g/mol 106.55 g/mol [4]

Boiling Point 105-106 °C[5] 91-93 °C

Density 0.980 g/mL at 20 °C[5] 1.017 g/mL at 25 °C

Structure alt text

Reactivity and Steric Effects: A Comparative
Overview
The core difference in the application of these two reagents stems from steric hindrance. The

bulky tert-butyl group of pivaloyl chloride imposes significant steric constraints around the

electrophilic carbonyl carbon.

Pivaloyl Chloride: Its substantial steric bulk makes it an excellent choice for introducing the

pivaloyl (Piv) group, a robust and sterically demanding protecting group for alcohols and

amines.[6] This steric hindrance can also be leveraged to achieve high selectivity, for

instance, in the preferential acylation of less hindered primary alcohols in the presence of

secondary or tertiary alcohols.[7] However, this same bulk can render it less reactive,

sometimes requiring more forcing conditions or potent catalysts like 4-dimethylaminopyridine

(DMAP) to drive reactions to completion.[7]

Isobutyryl Chloride: With a less hindered isopropyl group, isobutyryl chloride is generally

more reactive than pivaloyl chloride.[8] It readily participates in a wide range of acylation

reactions, including Friedel-Crafts acylations, esterifications, and amidations, often under

milder conditions.[2][8] While the isobutyryl group can provide some steric protection, it is not
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as sterically encumbering as the pivaloyl group, making it less suitable for applications where

maximum steric shielding is the primary goal.

The following diagram illustrates the relationship between structure, steric hindrance, and

resulting chemical properties.
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Caption: Steric hindrance dictates reagent properties.

Comparative Performance in Synthesis
The choice between pivaloyl and isobutyryl chloride often depends on the specific synthetic

challenge, whether it be achieving selectivity, ensuring stability, or simply driving a reaction to

completion.

Use as a Protecting Group: The pivaloyl (Piv) group is substantially more stable to hydrolysis

and various reaction conditions than other acyl protecting groups like acetyl (Ac) or benzoyl

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1296005?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Bz).[9][10] This makes pivaloyl chloride a superior choice for protecting alcohols and amines

when subsequent reaction steps involve harsh acidic, basic, or reductive conditions.[9] The

isobutyryl group, while more stable than an acetyl group, does not offer the same level of

robustness as the pivaloyl group.

Protecting Group Reagent
Key Stability
Features

Typical
Deprotection

Pivaloyl (Piv) Pivaloyl Chloride

High stability to acid

and moderate stability

to base.[11] More

stable than Ac and Bz

groups.[10]

Strong base (e.g.,

NaOH/MeOH, reflux)

or reductants (e.g.,

LiAlH₄).[11]

Isobutyryl Isobutyryl Chloride

More stable than

acetyl, less stable

than pivaloyl.

Standard basic

hydrolysis (e.g.,

K₂CO₃/MeOH).

Friedel-Crafts Acylation: In Friedel-Crafts reactions, both reagents can acylate aromatic rings.

However, the behavior of pivaloyl chloride can be anomalous. Due to the stability of the tert-

butyl carbocation, pivaloyl chloride can undergo decarbonylation (loss of CO) in the presence

of a strong Lewis acid like AlCl₃, leading to Friedel-Crafts alkylation rather than acylation.[12]

Isobutyryl chloride, on the other hand, reliably undergoes Friedel-Crafts acylation to form aryl

isopropyl ketones.[13]

Reagent
Reaction with
Benzene (AlCl₃)

Primary Product Notes

Pivaloyl Chloride
Alkylation (via

decarbonylation)
tert-Butylbenzene[12]

The acylium cation is

unstable and loses

CO.[12]

Isobutyryl Chloride Acylation
Phenyl isopropyl

ketone[14]

A standard and

reliable Friedel-Crafts

acylation.[13]
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Protocol 1: General Procedure for N-Acylation of an Amine with Pivaloyl Chloride

This protocol is a generalized procedure for the formation of a stable pivaloyl amide.

Reaction Setup Reaction Work-up & Purification

Dissolve amine (1.0 eq)
and base (e.g., Et3N, 1.1 eq)

in anhydrous solvent (e.g., DCM)

Cool solution to 0 °C
(ice bath)

Add Pivaloyl Chloride (1.05 eq)
dropwise

Warm to room temperature
and stir for 2-4 h Quench with water Extract with organic solvent Wash with aq. HCl, aq. NaHCO₃,

and brine Dry, filter, and concentrate Purify (chromatography/recrystallization)

Click to download full resolution via product page

Caption: Workflow for N-acylation using pivaloyl chloride.

Materials:

Primary or secondary amine (1.0 eq)

Pivaloyl chloride (1.0-1.1 eq)

Tertiary amine base (e.g., triethylamine or pyridine, 1.1-1.5 eq)

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine

and the base in the anhydrous solvent.

Cool the stirred solution to 0 °C using an ice bath.

Slowly add pivaloyl chloride dropwise to the reaction mixture.

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-

12 hours, monitoring by TLC.[15]

Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M

HCl, saturated aqueous NaHCO₃, and brine.[16]

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield the desired

N-pivaloyl amide.

Protocol 2: Synthesis of an Isobutyryl Ester from an Alcohol

This protocol outlines a typical esterification using the more reactive isobutyryl chloride.

Materials:

Alcohol (1.0 eq)

Isobutyryl chloride (1.1 eq)

Pyridine (as solvent and base) or another base like triethylamine in a solvent like DCM.

Procedure:

To a stirred solution of the alcohol in pyridine (or DCM with triethylamine) at 0 °C, add

isobutyryl chloride dropwise.

Allow the mixture to stir at room temperature for 1-4 hours until the reaction is complete

(monitored by TLC).

Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl

acetate).

Wash the combined organic extracts with dilute HCl to remove pyridine, followed by

saturated NaHCO₃ solution and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary

evaporation.
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Purify the resulting ester by distillation or column chromatography.

Applications in Pharmaceutical and Agrochemical
Synthesis
Both reagents are crucial intermediates in the production of complex molecules.

Pivaloyl Chloride: It is extensively used in the synthesis of semi-synthetic penicillins (e.g.,

ampicillin) and cephalosporins.[5][6] In the "Dane salt method," pivaloyl chloride is used to

create a mixed anhydride that acylates the 6-aminopenicillanic acid (6-APA) core.[6] It is also

a key building block for various agrochemicals like pesticides and herbicides.[17][18]

Isobutyryl Chloride: It serves as a versatile intermediate for a range of pharmaceuticals,

including the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.[3] It is also used in the

production of herbicides such as butachlor and in the synthesis of dyes and polymers.[3]

Conclusion
The choice between pivaloyl chloride and isobutyryl chloride is a strategic decision based on

the synthetic goal.

Choose Pivaloyl Chloride when a highly stable, sterically bulky protecting group is required,

or when high selectivity for a less-hindered position is necessary. Be mindful of its lower

reactivity and the potential for anomalous Friedel-Crafts alkylation.

Choose Isobutyryl Chloride for general-purpose acylation where high reactivity is desired

and moderate steric bulk is sufficient. It is a reliable reagent for standard transformations like

esterification, amidation, and Friedel-Crafts acylation.

By understanding the distinct reactivity profiles dictated by their steric properties, researchers

can effectively harness these reagents to achieve their desired synthetic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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